molecular formula C18H16ClN3O3 B4141638 1-[5-(4-Chlorophenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one

1-[5-(4-Chlorophenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one

Cat. No.: B4141638
M. Wt: 357.8 g/mol
InChI Key: QWZHTUZEPFQGKC-UHFFFAOYSA-N
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Description

1-[5-(4-Chlorophenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 4-chlorophenyl group, a 4-nitrophenyl group, and a propionyl group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-[5-(4-Chlorophenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, and propionyl chloride.

    Condensation Reaction: The 4-chlorobenzaldehyde and 4-nitrobenzaldehyde undergo a condensation reaction with hydrazine hydrate to form the corresponding hydrazones.

    Cyclization: The hydrazones are then subjected to cyclization under acidic conditions to form the pyrazole ring.

    Acylation: The final step involves the acylation of the pyrazole ring with propionyl chloride to yield the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-[5-(4-Chlorophenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[5-(4-Chlorophenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[5-(4-Chlorophenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-[5-(4-Chlorophenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one can be compared with other similar compounds, such as:

    3-(4-chlorophenyl)-5-(4-nitrophenyl)-1-acetyl-4,5-dihydro-1H-pyrazole: This compound has an acetyl group instead of a propionyl group, which may affect its chemical and biological properties.

    3-(4-chlorophenyl)-5-(4-nitrophenyl)-1-butyryl-4,5-dihydro-1H-pyrazole:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[5-(4-chlorophenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c1-2-18(23)21-17(13-5-9-15(10-6-13)22(24)25)11-16(20-21)12-3-7-14(19)8-4-12/h3-10,17H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZHTUZEPFQGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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